molecular formula C20H24F2N2O2 B5501572 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol

2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol

Cat. No. B5501572
M. Wt: 362.4 g/mol
InChI Key: XMXUKTOPTLAFAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, each carefully designed to introduce specific functional groups or structural changes. While detailed synthetic routes for this exact compound were not identified, the synthesis of similar polysubstituted pyridines and piperidine derivatives involves reactions such as nucleophilic substitution, condensation, and cyclization. These methods highlight the strategic use of protecting groups, reaction conditions, and catalysts to achieve the desired structural framework and functionalization (Suresh et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds like "2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol" is crucial for understanding their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate molecular structures, revealing aspects such as planarity, conformations, and intermolecular interactions. For instance, studies on related compounds have shown that such molecules can adopt nearly planar structures stabilized by intermolecular hydrogen bonding and π-π interactions, which could influence their reactivity and binding properties (Suresh et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of "2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol" is likely influenced by its functional groups. For example, the presence of a piperidine ring suggests potential for nucleophilic substitution reactions, while the pyridinol moiety may participate in electrophilic substitution. The difluorophenyl group could affect the electron density of the molecule, influencing its reactivity toward various reagents. Research on similar compounds demonstrates a range of reactions, including acylation, alkylation, and cyclization, which can be utilized to further modify the structure or introduce new functional groups (Crotti et al., 2011).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The specific arrangement of functional groups and overall molecular geometry can dictate how these molecules interact with solvents, light, and other substances. For related compounds, crystallographic studies provide insights into their solid-state structures, revealing how hydrogen bonding, van der Waals forces, and other intermolecular interactions affect their physical form and stability (Suresh et al., 2007).

Chemical Properties Analysis

The chemical properties of a compound encompass its reactivity, stability, and interactions with other chemicals. The diverse functional groups present in "2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol" suggest a molecule with the potential for varied chemical behavior. Investigations into similar molecules have explored their acid-base characteristics, redox behavior, and susceptibility to hydrolysis, providing a foundation for understanding how structural features influence chemical properties (Crotti et al., 2011).

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including compounds with similar structural motifs to 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol, are widely recognized for their anticorrosive properties. The presence of polar substituents such as methoxy (-OMe) groups enhances their ability to form stable chelating complexes with metallic surfaces, providing significant protection against corrosion. These characteristics underline the potential of such compounds in industrial applications where corrosion resistance is paramount, offering insights into the development of new anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Thermoelectric Materials

Research on poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), a polymer with a structural complexity reminiscent of the compound , highlights the pursuit of enhancing thermoelectric performance through chemical modifications. The incorporation of polar organic solvents, surfactants, and various treatment methods has been shown to significantly improve the material's thermoelectric properties. This suggests a potential avenue for exploring the modification of complex compounds like 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol to develop new or improved thermoelectric materials (Zhu et al., 2017).

Pharmaceutical Applications

The structural complexity and the presence of specific functional groups in compounds similar to 2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol suggest potential for pharmacological activity. While the direct medical applications of this compound were not highlighted in the available literature, the ongoing research into structurally complex molecules emphasizes the importance of such compounds in the development of new therapeutic agents. These could range from antipsychotic drugs, where arylcycloalkylamines play a critical role, to treatments for other conditions, underscoring the broad potential of this compound class in pharmaceutical research (Sikazwe et al., 2009).

properties

IUPAC Name

2-[[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]methyl]-5-methoxy-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O2/c1-26-20-11-23-16(10-19(20)25)13-24-8-2-3-15(12-24)5-4-14-6-7-17(21)18(22)9-14/h6-7,9-11,15H,2-5,8,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXUKTOPTLAFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)CN2CCCC(C2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[2-(3,4-Difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol

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